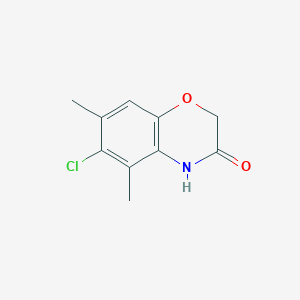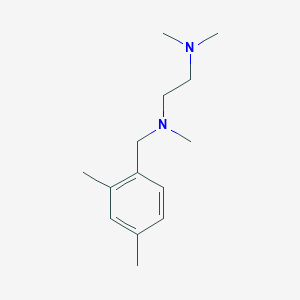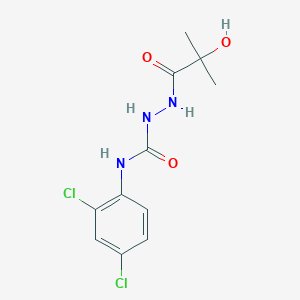![molecular formula C19H19N3 B5815268 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as DMTQ, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. DMTQ is a derivative of isoquinoline and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, it has been suggested that this compound may act as a GABA-A receptor agonist, which could explain its anticonvulsant effects. It has also been shown to modulate the activity of dopamine receptors, which could explain its potential therapeutic effects for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models, suggesting its potential as an anticonvulsant agent. It has also been found to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects for Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its well-established synthesis method, which allows for easy reproducibility. Additionally, this compound has been extensively studied in animal models, and its pharmacological properties have been well-characterized. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
未来方向
There are several potential future directions for research on 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, studies could investigate the potential use of this compound in other neurological disorders, such as epilepsy and neuropathic pain.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. Its synthesis method has been well-established, and its pharmacological properties have been extensively studied in animal models. This compound has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Its potential as a therapeutic agent for the treatment of Parkinson's disease is an area of interest for future research. While this compound has some limitations, its well-characterized pharmacological properties make it a promising compound for further study.
合成方法
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can be synthesized through the reaction of 3-phenyl-1-propanol with 2,4-pentanedione in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
科学研究应用
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease. This compound has been studied extensively in animal models and has shown promising results in preclinical studies.
属性
IUPAC Name |
5,5-dimethyl-3-(4-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-10-14(11-9-13)17-20-21-18-16-7-5-4-6-15(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFESZQRDPUZMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)




![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)
![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)